2-{bicyclo[3.1.0]hexan-3-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid, Mixture of diastereomers
CAS No.: 1822426-59-4
Cat. No.: VC11629383
Molecular Formula: C13H21NO4
Molecular Weight: 255.31 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1822426-59-4 |
|---|---|
| Molecular Formula | C13H21NO4 |
| Molecular Weight | 255.31 g/mol |
| IUPAC Name | 2-(3-bicyclo[3.1.0]hexanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
| Standard InChI | InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-5-7-4-8(7)6-9/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16) |
| Standard InChI Key | LBQMSXCPACQAHQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(C1CC2CC2C1)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Physical Properties
The compound is defined by its bicyclo[3.1.0]hexane core, a fused bicyclic system comprising a cyclopropane ring adjacent to a cyclohexane moiety. The tert-butoxycarbonyl (Boc) group protects the amino functionality, while the acetic acid side chain introduces polarity and reactivity . Key physical properties include:
The bicyclo[3.1.0]hexane system imposes significant steric constraints, influencing both reactivity and stereochemical outcomes during synthesis .
Stereochemical Complexity
Synthesis and Diastereomer Formation
Synthetic Routes
The synthesis typically involves sequential steps:
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Construction of the Bicyclo[3.1.0]hexane Core: Achieved via cyclopropanation of a cyclohexene precursor using diazo compounds or Simmons-Smith reagents.
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Introduction of the Boc-Protected Amino Group: The amino group is protected using di-tert-butyl dicarbonate () under basic conditions.
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Acetic Acid Side Chain Attachment: A Strecker synthesis or alkylation reaction introduces the acetic acid moiety, generating the final product.
Diastereoselectivity in Synthesis
The addition of reagents to the bicyclic system often proceeds with partial stereocontrol. For example, nucleophilic attack at the α-carbon of the ketone intermediate (prior to acetic acid formation) can yield syn or anti diastereomers, depending on the reaction’s steric and electronic environment . The energy difference between diastereomeric transition states determines the ratio of products, quantified as diastereomeric excess () . In this compound, the bicyclo[3.1.0]hexane’s rigid structure exacerbates steric effects, leading to moderate values (e.g., 60–80%) .
Analytical Characterization of Diastereomers
Spectroscopic Data
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Nuclear Magnetic Resonance (NMR): NMR reveals distinct splitting patterns for diastereomers. For instance, the bridgehead protons (C3 of bicyclo[3.1.0]hexane) resonate as doublets of doublets ( 1.2–1.8 ppm), while the Boc group’s tert-butyl protons appear as a singlet ( 1.4 ppm) .
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Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at 255.31 [M+H] .
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X-ray Diffraction: Single-crystal studies confirm the relative configurations of diastereomers, though no published structures exist for this specific compound.
Applications in Medicinal Chemistry
Drug Discovery
The bicyclo[3.1.0]hexane scaffold is prized for its conformational rigidity, which enhances binding affinity to biological targets. For example:
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Protease Inhibitors: The scaffold mimics peptide β-strands, inhibiting HIV-1 protease.
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Kinase Modulators: Steric constraints enable selective ATP-binding pocket interactions.
Prodrug Development
The Boc group serves as a transient protecting group, improving pharmacokinetics. Acidic or enzymatic cleavage in vivo releases the free amine, enabling targeted drug delivery.
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